molecular formula C6H3BrF2O B12943921 2-Bromo-3,4-difluorophenol

2-Bromo-3,4-difluorophenol

Cat. No.: B12943921
M. Wt: 208.99 g/mol
InChI Key: XUQJWVKFSVDGPP-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorophenol is an organic compound with the molecular formula C6H3BrF2O It is a brominated and fluorinated phenol derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the use of 2,3-difluorophenol as a starting material. The bromination reaction is carried out using bromine or a brominating agent such as potassium bromide in the presence of a catalyst like zinc-aluminum layered double hydroxides (ZnAl-BrO3–LDHs) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-difluorophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenol derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of simpler phenol derivatives with fewer halogen atoms.

Scientific Research Applications

2-Bromo-3,4-difluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated phenols.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These halogen atoms can participate in halogen bonding, which can affect the compound’s biological activity and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3-difluorophenol
  • 2-Bromo-4,5-difluorophenol
  • 4-Bromo-3,5-difluorophenol

Comparison

2-Bromo-3,4-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring This positioning can influence its chemical reactivity and physical properties compared to other similar compounds

Properties

Molecular Formula

C6H3BrF2O

Molecular Weight

208.99 g/mol

IUPAC Name

2-bromo-3,4-difluorophenol

InChI

InChI=1S/C6H3BrF2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H

InChI Key

XUQJWVKFSVDGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)F)F

Origin of Product

United States

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